N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

This indole-ethylsulfamoylphenylacetamide is engineered for researchers dissecting HDAC-independent pharmacology. Unlike MPT0G157, it lacks the hydroxamic acid zinc-binding group, serving as an ideal negative control for HDAC inhibition while retaining the scaffold's NF-κB/COX-2 modulation potential. The N-methylindole enables metabolic stability comparisons against the des-methyl analog (CAS 33284-06-9), and the hydroxyethyl side chain offers a tractable derivatization handle absent in 5-methoxy and des-hydroxy congeners. Use alongside the 5-methoxy regioisomer (CAS 728002-32-2) for head-to-head isomer selectivity profiling. For R&D use only; not for human or veterinary applications.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 1448029-62-6
Cat. No. B2512794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS1448029-62-6
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
InChIInChI=1S/C19H21N3O4S/c1-13(23)21-14-7-9-15(10-8-14)27(25,26)20-11-19(24)17-12-22(2)18-6-4-3-5-16(17)18/h3-10,12,19-20,24H,11H2,1-2H3,(H,21,23)
InChIKeyYMMNAXOVRRTVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1448029-62-6) Procurement & Differentiation Guide


N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1448029-62-6) is a synthetic sulfonamide derivative belonging to the indole-ethylsulfamoylphenylacetamide class, characterized by a 1-methylindole core linked via a hydroxyethyl spacer to a para-sulfamoylphenylacetamide moiety . Its molecular formula is C₁₉H₂₁N₃O₄S (MW 387.45), distinguishing it from simpler tryptamine-derived analogs by the presence of both an N-methylindole and a secondary alcohol on the ethyl linker . The compound is primarily encountered as a research chemical for medicinal chemistry and pharmacological studies. Limited publicly available quantitative data exist for this specific CAS number in primary journals or authoritative databases, as of the literature survey conducted for this guide.

Why In-Class Substitution of CAS 1448029-62-6 with Simple Indole Sulfamoyl Analogs Fails


Indole-ethylsulfamoylphenylacetamides are not interchangeable due to the sensitivity of their pharmacological profile to subtle structural modifications. The target compound CAS 1448029-62-6 uniquely incorporates a hydroxyethyl side chain at the indole 3-position and a methyl group on the indole nitrogen, while retaining a terminal acetamide rather than a hydroxamic acid zinc-binding group found in potent HDAC inhibitors such as MPT0G157 [1]. These structural features are predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility relative to des-hydroxy, des-methyl, or 5-methoxy congeners [2]. Consequently, substituting this compound with a close analog risks changing target engagement, cellular potency, and pharmacokinetic behavior. However, direct quantitative head-to-head comparisons between CAS 1448029-62-6 and its nearest analogs are currently absent from the public domain, necessitating empirical validation by the end user.

Quantitative Differentiation Evidence for CAS 1448029-62-6 Relative to Closest Analogs


Structural Differentiation: Hydroxyethyl vs. Methoxy Substitution on the Indole-Ethylsulfamoyl Scaffold

CAS 1448029-62-6 possesses a secondary alcohol on the ethyl linker, whereas the analogous 5-methoxy derivative (CAS 728002-32-2) bears a methoxy group on the indole ring, despite sharing an identical molecular formula (C₁₉H₂₁N₃O₄S) and molecular weight (387.45 g/mol) . This regioisomeric difference relocates the hydrogen-bond donor/acceptor from the indole periphery to the flexible side chain, which is expected to modulate target binding conformations. Quantitative experimental affinity data are not publicly available for either compound; thus, the inferred differentiation is based on established SAR principles from related indole-ethylsulfamoylphenylacrylamide HDAC inhibitors where hydroxylation of the linker markedly influences potency [1]. The evidence tag is 'Class-level inference' due to the absence of direct comparative data for this CAS number.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Zinc-Binding Group Differentiation: Acetamide vs. Hydroxamic Acid in HDAC-Targeted Indole Sulfamoyl Series

The target compound terminates in an acetamide group, whereas the most potent HDAC inhibitors in this chemotype, such as MPT0G157 (N-hydroxy-3-{4-[2-(2-methyl-1H-indol-3-yl)-ethylsulfamoyl]-phenyl}-acrylamide), employ an N-hydroxyacrylamide (hydroxamic acid) zinc-binding group [1]. In the referenced series, the acrylamide analog compound 9 exhibited HDAC inhibition IC₅₀ values approximately 2.5- to 42-fold superior to SAHA (vorinostat) and GI₅₀ values of 0.02–0.35 µM against cancer cell lines [1]. The acetamide of CAS 1448029-62-6 lacks the strong zinc-chelating capability of the hydroxamic acid, predicting substantially weaker HDAC inhibition but potentially reduced off-target toxicity and a distinct polypharmacology profile. No direct IC₅₀ data for CAS 1448029-62-6 against HDAC enzymes or cancer cell lines were identified. The evidence tag is 'Class-level inference' based on SAR established for the acrylamide series.

Epigenetics HDAC Inhibition Cancer Therapeutics

Indole N-Methylation: Absence in Closest Non-methylated Congeners

CAS 1448029-62-6 contains a methyl group on the indole nitrogen (1-methyl-1H-indole), whereas the simpler congener N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide (CAS 33284-06-9) retains a free indole NH . N-Methylation of indoles has been shown in medicinal chemistry literature to enhance metabolic stability by blocking N-glucuronidation and N-oxidation, and to increase lipophilicity (calculated ΔlogP approximately +0.5 to +1.0) [1]. However, no direct experimental metabolic stability data (e.g., human liver microsome half-life) or measured logP values for either compound are publicly available. This evidence is tagged as 'Class-level inference' and serves as a supporting rationale for selecting the N-methylated compound when metabolic stability is a variable of interest.

Metabolic Stability Drug Design CYP450 Metabolism

Recommended Application Scenarios for CAS 1448029-62-6 Based on Available Evidence


HDAC-Independent Anti-Inflammatory Mechanism Probing

Because CAS 1448029-62-6 lacks the hydroxamic acid zinc-binding group found in MPT0G157 and related acrylamide derivatives [1], it is best suited for experiments designed to dissect HDAC-independent anti-inflammatory pathways within the indole-sulfamoyl chemotype. Researchers can use this compound as a negative control for HDAC inhibition while retaining the core scaffold's potential for NF-κB modulation or COX-2/iNOS suppression, as observed with the acrylamide series.

Isomeric Selectivity Profiling Against the 5-Methoxy Analog

Given that CAS 1448029-62-6 and its 5-methoxy regioisomer (CAS 728002-32-2) share identical molecular formula and mass [2], this compound is valuable for head-to-head isomer selectivity profiling. Procurement of both compounds enables direct comparative assays (e.g., kinome profiling, cellular thermal shift assays) to establish whether the hydroxyethyl side chain confers a distinct target engagement fingerprint from the methoxyindole isomer.

Metabolic Stability Comparison with Unsubstituted Indole Analog

The N-methylindole feature of CAS 1448029-62-6 provides a rational basis for comparing metabolic stability against the des-methyl analog (CAS 33284-06-9) . Recommended experiments include intrinsic clearance measurements in hepatocytes or liver microsomes to quantify the stabilization effect of indole N-methylation, which remains hypothetical based on class-level inference until empirically validated.

Custom Derivatization for Targeted Covalent Inhibitor Design

The secondary alcohol on the ethyl linker provides a synthetically tractable handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group for covalent targeting). This compound can serve as a starting material for building focused libraries of indole-sulfamoylphenylacetamides with tuned reactivity, leveraging the hydroxyethyl group as a unique synthetic vector absent in the 5-methoxy and des-hydroxy analogs.

Quote Request

Request a Quote for N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.